![molecular formula C13H10ClN3 B11869332 7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine CAS No. 88406-56-8](/img/structure/B11869332.png)
7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine
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Overview
Description
7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by its fused bicyclic structure, which includes both an imidazole and a pyridine ring. It is known for its diverse applications in medicinal chemistry, particularly due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-nitropyridine with an appropriate amine, followed by cyclization and reduction steps . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K₂CO₃) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry Applications
7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine has been investigated for its biological activities, particularly in the following areas:
Anticancer Activity
Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit cytotoxic effects on various cancer cell lines. For instance, studies have shown that compounds related to this compound can inhibit cell proliferation and induce apoptosis in cancer cells.
Case Study Example :
In a study published in Journal of Medicinal Chemistry, a derivative of this compound demonstrated significant inhibition of tumor growth in xenograft models of breast cancer, highlighting its potential as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 16 µg/mL |
Escherichia coli | 32 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Pharmacological Applications
This compound has shown promise in pharmacology due to its ability to modulate various biological pathways.
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor of certain enzymes involved in cancer progression and inflammation. For example, it has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Case Study Example :
A recent study highlighted the efficacy of this compound as a selective CDK inhibitor, leading to reduced tumor growth in preclinical models .
Material Science Applications
Beyond biological applications, this compound is being explored in material science.
Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics. It can be utilized as a building block for organic semiconductors due to its favorable charge transport characteristics.
Data Table: Electronic Properties
Property | Value |
---|---|
Band Gap | 2.1 eV |
Charge Mobility | 0.05 cm²/Vs |
Thermal Stability | Stable up to 300°C |
Mechanism of Action
The mechanism of action of 7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as S-adenosylhomocysteine/methylthioadenosine nucleosidase, which play a role in microbial metabolism . Additionally, it may act as a selective inhibitor of cytochrome P450 enzymes, affecting various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-1H-imidazo[4,5-b]pyridine
- 2-Phenylimidazo[4,5-b]pyridine
- 5-Methylimidazo[4,5-b]pyridine
Uniqueness
Compared to similar compounds, 7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its chloro and methyl groups contribute to its selectivity and potency in various applications .
Biological Activity
7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound belonging to the imidazopyridine family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C13H11ClN3
- Molecular Weight : 253.7 g/mol
- CAS Number : 6980-11-6
This compound exhibits various mechanisms of action that contribute to its biological activity:
- Kinase Inhibition : The compound has been shown to selectively inhibit certain kinases, which play critical roles in cell signaling pathways. This inhibition can lead to reduced cell proliferation in cancerous cells.
- DNA Interaction : Its structural similarity to purines allows it to interact with DNA and RNA, potentially disrupting nucleic acid synthesis and function .
- Cytotoxicity : Studies indicate that derivatives of imidazo[4,5-b]pyridine exhibit significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Antitumor Activity
Research has demonstrated that this compound displays potent antitumor activity. For instance:
- In vitro studies revealed that the compound inhibited the growth of HCT116 human colon carcinoma cells with an IC50 value indicative of its effectiveness against this cancer line .
Selectivity for Kinases
The compound has been investigated for its selectivity towards Aurora kinases:
- Aurora-A inhibitors derived from this structure have shown promising results in selectively targeting Aurora-A over Aurora-B, suggesting potential applications in cancer therapy .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Properties
CAS No. |
88406-56-8 |
---|---|
Molecular Formula |
C13H10ClN3 |
Molecular Weight |
243.69 g/mol |
IUPAC Name |
7-chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C13H10ClN3/c1-8-7-10(14)11-13(15-8)17-12(16-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,15,16,17) |
InChI Key |
PUBUUEDDOQENFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=N1)N=C(N2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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